

# 2-Chloro-5-ethoxypyrazine molecular weight and formula

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## Compound of Interest

Compound Name: 2-Chloro-5-ethoxypyrazine

CAS No.: 136309-11-0

Cat. No.: B159861

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Technical Whitepaper: **2-Chloro-5-ethoxypyrazine** – Physicochemical Profile and Synthetic Utility

## Executive Summary

**2-Chloro-5-ethoxypyrazine** (CAS: 136309-11-0) represents a critical "bifunctional linchpin" in modern heterocyclic chemistry. As a pyrazine scaffold possessing both an electrophilic chlorine handle and an electron-donating ethoxy group, it serves as a versatile intermediate for constructing complex bioactive molecules, particularly in the development of P2X3 receptor antagonists for chronic pain management. This guide provides an authoritative breakdown of its physicochemical properties, a validated synthetic protocol for its generation from 2,5-dichloropyrazine, and strategic insights into its application in high-throughput medicinal chemistry.

## Part 1: Physicochemical Identity

Accurate characterization data is the bedrock of reproducible science. The following parameters define the chemical identity of **2-Chloro-5-ethoxypyrazine**.

Table 1: Core Physicochemical Parameters

Parameter	Value	Notes
IUPAC Name	2-Chloro-5-ethoxypyrazine	
CAS Registry Number	136309-11-0	Primary identifier for procurement/database search.
Molecular Formula	C <sub>6</sub> H <sub>7</sub> ClN <sub>2</sub> O	
Molecular Weight	158.59 g/mol	Calculated using IUPAC atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999, Cl: 35.45).
Physical State	Low-melting solid or Oil	Analog 2-chloro-5-methoxypyrazine is a solid; 2-methyl-5-ethoxypyrazine is a liquid.[1] State depends on purity/temperature.
Solubility	Soluble in DCM, EtOAc, DMSO, MeOH	Lipophilic nature due to the ethoxy/chloro substitution.
LogP (Predicted)	~1.7 - 1.8	Moderate lipophilicity, suitable for CNS-active drug scaffolds.

## Part 2: Synthetic Methodology

The synthesis of **2-Chloro-5-ethoxypyrazine** is a classic study in nucleophilic aromatic substitution (S<sub>N</sub>Ar). The starting material, 2,5-dichloropyrazine, is symmetric. The challenge lies not in reactivity, but in stoichiometric control to prevent the formation of the 2,5-diethoxypyrazine byproduct.

### Validated Protocol: Mono-Alkoxylation of 2,5-Dichloropyrazine

Reaction Principle: The pyrazine ring is electron-deficient, activating the chlorine atoms toward nucleophilic attack. The introduction of the first ethoxy group donates electron density into the

ring (via resonance), slightly deactivating the second chlorine position. However, this deactivation is often insufficient to prevent over-reaction if excess alkoxide is present.

Reagents:

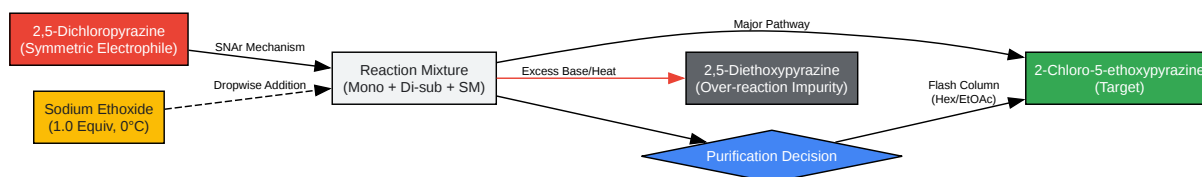
- Substrate: 2,5-Dichloropyrazine (1.0 equiv)
- Nucleophile: Sodium Ethoxide (EtONa) (0.95 - 1.0 equiv) [Note: Use slight deficit to minimize di-substitution]
- Solvent: Anhydrous Ethanol (EtOH) or THF (0.5 M concentration)

Step-by-Step Workflow:

- Preparation: Charge a flame-dried round-bottom flask with 2,5-dichloropyrazine and anhydrous ethanol under an inert atmosphere (N<sub>2</sub> or Ar). Cool the solution to 0°C using an ice bath.
- Addition: Dropwise add a solution of Sodium Ethoxide (21% wt in EtOH) over 30 minutes. Critical: Rapid addition creates localized high concentrations of ethoxide, favoring the di-substituted impurity.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C). Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.[2]
  - Target: Disappearance of starting material.
  - Impurity: Look for the more polar bis-ethoxy spot.
- Quench: Quench with saturated NH<sub>4</sub>Cl solution.
- Extraction: Remove bulk ethanol under reduced pressure. Extract the residue with Dichloromethane (DCM) (3x).
- Purification: Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

## Visualizing the Synthetic Logic

The following diagram illustrates the reaction pathway and the critical decision points for purification.



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Caption: Figure 1. Synthetic pathway for **2-Chloro-5-ethoxypyrazine**, highlighting the critical branching point where stoichiometric control prevents the formation of the di-ethoxy impurity.

## Part 3: Structural Characterization

Verifying the structure requires distinguishing the mono-substituted product from the symmetric starting material and the symmetric di-substituted byproduct.

### 1. Proton NMR ( $^1\text{H}$ NMR, 400 MHz, $\text{CDCl}_3$ )

- Pyrazine Ring Protons: Unlike the symmetric starting material (which shows one singlet), the product is asymmetric.
  - $\delta$  8.05 ppm (1H, d, J=1.5 Hz): Proton adjacent to Chlorine (H-3).
  - $\delta$  7.90 ppm (1H, d, J=1.5 Hz): Proton adjacent to Ethoxy (H-6). Note: The electron-donating ethoxy group shields this proton relative to the chloro-adjacent proton.
- Ethoxy Group:
  - $\delta$  ~4.40 ppm (2H, q, J=7.0 Hz): Methylene (-OCH<sub>2</sub>-).
  - $\delta$  ~1.40 ppm (3H, t, J=7.0 Hz): Methyl (-CH<sub>3</sub>).

### 2. Mass Spectrometry (LC-MS)

- Ionization: ESI+
- Pattern: Look for the characteristic Chlorine isotope pattern.
  - M+ ( $^{35}\text{Cl}$ ): ~159.05 m/z
  - M+2 ( $^{37}\text{Cl}$ ): ~161.05 m/z
  - Ratio: Approximately 3:1 intensity.[3][4][5]
  - Absence of M+2 peak indicates the di-ethoxy byproduct (MW ~168).

## Part 4: Strategic Utility in Drug Discovery

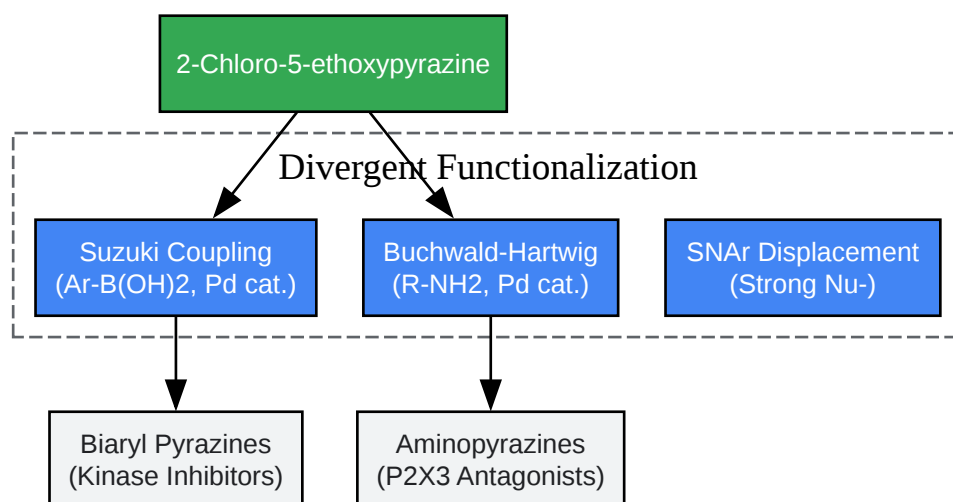
**2-Chloro-5-ethoxypyrazine** is not merely a catalog compound; it is a scaffold designed for divergent synthesis.

1. The "Linchpin" Strategy The molecule possesses two distinct reaction sites:

- Site A (Ethoxy): Already installed, providing solubility and H-bond acceptance.
- Site B (Chlorine): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

2. Case Study: P2X3 Antagonists Research into chronic pain often targets the P2X3 receptor. Pyrazine derivatives serve as the core scaffold.[6]

- Workflow: The **2-chloro-5-ethoxypyrazine** is coupled with a boronic acid (e.g., aryl or heteroaryl) to extend the carbon skeleton.
- Advantage:[6][7][8] The ethoxy group mimics the steric bulk of a propyl/ethyl chain often found in bioactive natural products while modulating the lipophilicity (LogP) to improve blood-brain barrier penetration.



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Caption: Figure 2. Divergent synthesis capabilities of the **2-Chloro-5-ethoxypyrazine** scaffold in medicinal chemistry campaigns.

## References

- PubChem Compound Summary. (2025). 2-Chloro-5-methoxypyrazine (Analog Reference). National Center for Biotechnology Information. Retrieved from [[Link](#)]

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